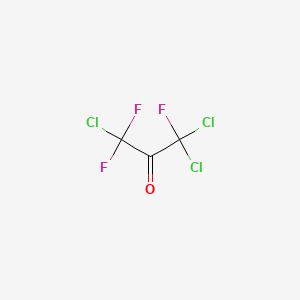

1,1,3-Trichlorotrifluoroacetone

Beschreibung

Overview of Halogenated Ketones and Their Significance in Organic Chemistry

Halogenated ketones are a class of organic compounds characterized by the presence of one or more halogen atoms on the carbon skeleton of a ketone. The introduction of halogens, such as chlorine, bromine, and iodine, at the α-position to the carbonyl group is a common synthetic transformation. wikipedia.orgnih.gov This is typically achieved through acid- or base-catalyzed halogenation, proceeding through an enol or enolate intermediate, respectively. wikipedia.orglibretexts.org The rate of these reactions is often independent of the halogen concentration, indicating that the formation of the enol or enolate is the rate-determining step. libretexts.org

The presence of halogens significantly influences the chemical behavior of the ketone. The electron-withdrawing nature of halogens increases the acidity of the remaining α-hydrogens, making subsequent halogenations in basic media more rapid. wikipedia.org This property is famously exploited in the haloform reaction. wikipedia.org Furthermore, the α-halo ketone functionality is a versatile synthon in organic synthesis. The halogen atom acts as a good leaving group in nucleophilic substitution reactions (SN2), allowing for the introduction of a wide variety of functional groups. libretexts.org They are also precursors for the synthesis of α,β-unsaturated ketones through dehydrohalogenation. libretexts.org The high reactivity of α-haloketones makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. nih.gov

Position and Relevance of 1,1,3-Trichlorotrifluoroacetone within the Field

This compound, with the chemical formula C₃Cl₃F₃O, is a polyhalogenated ketone that combines the features of both chlorinated and fluorinated organic compounds. nist.gov Its structure, 1,1,3-trichloro-1,3,3-trifluoropropan-2-one, presents a unique substitution pattern on the acetone (B3395972) core. nih.gov The physical and chemical properties of this compound are largely dictated by the strong inductive effects of the six halogen atoms.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₃Cl₃F₃O | nist.gov |

| Molecular Weight | 215.39 g/mol | chemicalbook.com |

| Boiling Point | 85 °C | chemicalbook.com |

| Density (Predicted) | 1.712 ± 0.06 g/cm³ | chemicalbook.com |

| CAS Number | 79-52-7 | nist.gov |

| IUPAC Name | 1,1,3-trichloro-1,3,3-trifluoropropan-2-one | nih.gov |

The presence of both chlorine and fluorine atoms suggests a complex reactivity profile. The trichloromethyl and trifluoromethyl groups are expected to significantly influence the electrophilicity of the carbonyl carbon and the stability of potential intermediates. While general principles of halogenated ketones apply, the specific combination of six halogen atoms in this compound sets it apart as a subject for detailed investigation. Its industrial and scientific research uses have been identified, although specific applications are not widely documented in publicly available literature. echemi.com

Current Research Landscape and Identified Knowledge Gaps

A review of the current scientific literature reveals that while halogenated ketones are a well-studied class of compounds, specific research focusing on this compound is limited. Much of the available information is confined to chemical databases and safety data sheets, which provide basic physical and chemical properties but offer little insight into its reactivity and potential applications. nist.govechemi.comchemeo.com

The primary knowledge gaps concerning this compound include:

Detailed Reactivity Studies: There is a lack of comprehensive studies on the reactivity of this compound with various nucleophiles and electrophiles. Understanding how the unique combination of chlorine and fluorine atoms directs its chemical transformations is crucial for its application as a synthetic building block.

Synthetic Applications: While its potential as a research chemical is noted, there are few to no published examples of its use in the synthesis of more complex molecules. Its utility as a precursor to novel fluorinated and chlorinated compounds remains largely unexplored.

Spectroscopic and Computational Characterization: Although basic spectral data may exist in proprietary databases, a thorough spectroscopic analysis (NMR, IR, Mass Spectrometry) and in-depth computational studies to understand its electronic structure and conformational preferences are not readily available in the public domain. nist.gov

Comparative Studies: There is a lack of research comparing the reactivity and properties of this compound with other polyhalogenated ketones, which would help to delineate its unique chemical characteristics.

Objectives and Scope of the Proposed Academic Investigation

To address the identified knowledge gaps, a focused academic investigation into this compound is proposed with the following objectives:

Comprehensive Characterization: To perform a detailed analysis of the physicochemical properties of this compound, including a thorough spectroscopic characterization and computational modeling to understand its structural and electronic properties.

Systematic Reactivity Profiling: To investigate the reactivity of this compound with a range of common nucleophiles and reducing agents to map its reaction pathways and identify synthetically useful transformations.

Exploration of Synthetic Utility: To explore the potential of this compound as a building block for the synthesis of novel, highly functionalized organofluorine and organochlorine compounds. This will involve developing new synthetic methodologies that leverage its unique reactivity.

Comparative Analysis: To conduct a comparative study of the reactivity of this compound with structurally related halogenated ketones to establish a clear understanding of the influence of its specific halogenation pattern on its chemical behavior.

The scope of this investigation will be limited to the fundamental chemical research of this compound and will not extend to dosage, administration, or adverse effect profiles. The primary focus will be on generating foundational knowledge about this compound to enable its future application in various fields of chemical science.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3-trichloro-1,3,3-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3F3O/c4-2(5,7)1(10)3(6,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVAFEQJWDOJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)C(F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229488 | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-52-7 | |

| Record name | 1,1,3-Trichlorotrifluoroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: GXFGVXGFF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1,3-trichloro-1,3,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,3 Trichlorotrifluoroacetone

Historical Context of Halogenated Acetone (B3395972) Synthesis

The synthesis of halogenated acetones is a classic topic in organic chemistry, with foundational studies dating back to the early 20th century. Arthur Lapworth's pioneering mechanistic investigations into the halogenation of acetone were instrumental in establishing the role of the enol tautomer as a key reactive intermediate. libretexts.org His work demonstrated that the rate-determining step in acid-catalyzed halogenation was the formation of the enol, a concept that remains central to our understanding of ketone reactivity today. libretexts.org

Historically, the industrial production of chlorinated acetones involved the direct chlorination of acetone. google.comgoogle.com These processes were often difficult to control, leading to mixtures of mono-, di-, tri-, and higher chlorinated acetones. google.com For instance, a 1940 patent describes the synthesis of higher halogenated ketones, such as pentachloroacetone (B130051) and hexachloroacetone (B130050), by treating monochloroacetone with large quantities of chlorine gas at elevated temperatures. google.com These early methods highlighted the challenges of achieving selectivity and maximizing the yield of a specific halogenated isomer.

The two primary approaches for ketone halogenation, acid-catalyzed and base-promoted, were established early on. libretexts.orgpressbooks.pubwikipedia.org It was observed that acid-catalyzed reactions tend to result in monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen, making subsequent protonation less favorable. pressbooks.pubjove.com In contrast, base-promoted halogenation leads to polyhalogenation, as the inductive effect of the halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation and further reaction. libretexts.orgpressbooks.pub This property is famously exploited in the haloform reaction. libretexts.org

Direct and Indirect Synthetic Routes to 1,1,3-Trichlorotrifluoroacetone

The synthesis of this compound can be conceptualized through several plausible routes, primarily involving the stepwise halogenation of a suitable acetone precursor. A logical starting material would be 1,1,1-trifluoroacetone, which is commercially available and can be synthesized via the hydrolysis and decarboxylation of ethyl trifluoroacetoacetate. wikipedia.org

A direct synthetic approach would involve the controlled chlorination of 1,1,1-trifluoroacetone. Given the presence of the trifluoromethyl group, the α-hydrogens on the methyl group are the only ones available for substitution. The reaction would proceed via an enol or enolate intermediate, with chlorine atoms progressively replacing the hydrogen atoms.

An indirect route might involve the fluorination of a polychlorinated acetone. For example, a known process involves the catalytic fluorination of compounds like pentachloroacetone or hexachloroacetone to produce various chlorofluoroacetones. google.com While a patent describes the formation of 3,3,3-trichloro-1,1,1-trifluoroacetone (an isomer of the target compound) from hexachloroacetone, similar halogen exchange principles, such as the Swarts reaction using metallic fluorides (e.g., SbF₃), could potentially be adapted to produce this compound from a suitable polychlorinated precursor. google.comncert.nic.in

Formation as a By-product in Halogenated Trifluoroacetone Production

In many halogenation reactions, the formation of the desired product is accompanied by by-products resulting from under- or over-halogenation. It is highly probable that this compound could be formed as a by-product during the synthesis of other chlorinated trifluoroacetones, such as 3-chloro-1,1,1-trifluoroacetone or 3,3-dichloro-1,1,1-trifluoroacetone. sigmaaldrich.comscbt.com

The mechanism of base-promoted halogenation inherently favors multiple additions of the halogen. libretexts.orgpressbooks.pub Therefore, if a synthesis is designed to produce monochloro- or dichloro-trifluoroacetone using basic conditions, any excess of the chlorinating agent or prolonged reaction time could lead to the formation of the trichlorinated species. The electron-withdrawing nature of the already-substituted halogens increases the acidity of the remaining α-hydrogens, making subsequent halogenation kinetically favorable. libretexts.org

Similarly, even in acid-catalyzed processes designed for monohalogenation, process deviations could lead to by-products. The synthesis of 1,1,3-trichloroacetone (B106291), for example, is known to produce other isomers and different chlorinated species as by-products. google.com By analogy, the synthesis of a specific chlorotrifluoroacetone isomer would likely require careful purification to remove other halogenated ketones, including this compound.

Specific Reaction Conditions and Reagent Systems

While specific documented conditions for synthesizing this compound are sparse, the reaction parameters can be inferred from established syntheses of structurally similar compounds. The chlorination of halogenated acetone precursors typically involves gaseous chlorine and can be performed with or without a catalyst.

Below is a table of plausible reaction conditions extrapolated from known syntheses of other chlorinated acetones.

| Precursor | Reagents & Catalysts | Temperature (°C) | Reaction Time | Notes |

| 1,1,1-Trifluoroacetone | Cl₂, Acetic Acid (catalyst) | 20-40 | Varies | Acid-catalyzed reaction, potentially favoring controlled chlorination. libretexts.orgmasterorganicchemistry.com |

| 3,3-Dichloro-1,1,1-trifluoroacetone | Cl₂, Reduced Iron Powder (catalyst) | 45-75 | ~3 hours | This is analogous to the final step in a patented synthesis of 1,1,3-trichloroacetone from 1,3-dichloroacetone (B141476), suggesting its applicability for the final chlorination step. google.com |

| Monochloroacetone | Cl₂, Potassium Hydroxide | 15-20 | ~6-7 hours | Example of a base-promoted reaction leading to higher chlorination (produces 1,1,1-trichloroacetone). chemicalbook.com A similar approach could potentially trichlorinate a trifluoroacetone precursor. |

| Monochloroacetone | Chlorine (Cl₂) | 50-100 | Varies | A non-catalytic, high-temperature method for producing highly chlorinated species like pentachloroacetone and hexachloroacetone. google.com |

This table is generated based on analogous reactions and represents hypothetical conditions for the synthesis of this compound.

Advances in Catalytic Approaches for Halogenated Compound Synthesis

Modern organic synthesis has seen significant advances in catalytic methods that offer greater control, selectivity, and efficiency for halogenation reactions. These advanced approaches are highly relevant to the potential synthesis of complex molecules like this compound.

Organocatalysis : Chiral amines and other organocatalysts have been developed for the enantioselective α-halogenation of aldehydes and ketones. While stereoselectivity is not a factor for the synthesis of this compound, these catalytic systems demonstrate the principle of achieving high selectivity under mild conditions. core.ac.uk

Lewis Acid Catalysis : Lewis acids like iron(III) chloride are classic catalysts for electrophilic substitution and can be used in the halogenation of ketones. ncert.nic.in More specialized catalysts, such as iodine-containing promoters (e.g., iodine chloride), have been used to direct the regioselectivity of chlorination in acetone, favoring the formation of 1,3-dichloroacetone over the 1,1-isomer. google.com This type of selectivity control could be crucial for synthesizing a specific isomer like this compound.

Green Chemistry Approaches : Research has explored more environmentally benign methods for halogenation. One study investigated the use of room-temperature ionic liquids as an alternative to hazardous solvents, demonstrating a "greener" reaction pathway for ketone halogenation. wikipedia.org Furthermore, the field of biocatalysis offers enzymatic routes. Haloperoxidase enzymes, found in nature, are capable of performing highly selective halogenation reactions on organic substrates and could represent a future direction for the synthesis of complex halogenated compounds. nih.gov

Methodologies for Enhanced Purity and Yield in this compound Production

Given that the synthesis of this compound would likely result in a mixture of products, effective purification methods are critical for obtaining the compound with high purity.

Distillation : Fractional distillation is a standard method for purifying volatile liquid compounds. Since different halogenated acetones will have distinct boiling points, this technique can be used to separate the desired product from by-products and unreacted starting materials. Patents for the production of other chloroacetones frequently cite distillation, often under reduced pressure, as the primary purification step. google.comgoogle.com

Crystallization/Extraction : For compounds that are solid at or near room temperature, recrystallization is a powerful purification tool. Another effective method for separating reactive ketones is the use of a sodium bisulfite extraction protocol. nih.gov The ketone forms a charged bisulfite adduct, which can be extracted into an aqueous layer, leaving non-reactive organic impurities behind. The ketone can then be recovered by basifying the aqueous solution. nih.gov A similar principle is used in a patented purification of 1,1,1-trifluoroacetone, where the crude product is dissolved in water, a salt is added, and the pure product is recovered by heating and condensation. google.com

To enhance yield, careful control of reaction conditions is paramount. This includes:

Stoichiometry : Precise control over the molar ratio of the chlorinating agent to the substrate can prevent over-halogenation.

Temperature Control : Halogenation reactions are often exothermic. Maintaining a consistent temperature is crucial for preventing side reactions and decomposition.

Catalyst Selection : Using a catalyst that favors the desired isomer can significantly improve the yield and selectivity of the reaction. google.com

Continuous Processing : Some industrial processes utilize continuous reactors to maintain optimal reaction conditions and improve yield and throughput compared to batch processes. google.com

Chemical Reactivity and Mechanistic Pathways of 1,1,3 Trichlorotrifluoroacetone

Photochemical Reactions and Decomposition Dynamics

Photochemical reactions are driven by the absorption of light, which can excite a molecule to a higher electronic state, often leading to bond cleavage and decomposition. For a ketone like 1,1,3-trichlorotrifluoroacetone, the carbonyl group (C=O) is the primary chromophore that absorbs ultraviolet (UV) light.

The fragmentation of this compound following ionization, such as in mass spectrometry, is governed by the stability of the resulting fragments. The primary mechanism for ketones is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org This process is driven by the formation of a stable oxonium ion.

For this compound, two primary alpha-cleavage pathways are possible, involving the cleavage of the C1-C2 or C2-C3 bond. The structure of the molecule is C(F)Cl₂-C(O)-C(F)₂Cl. However, the provided name is this compound, which corresponds to the structure C(F)Cl₂-C(O)-CF₂Cl. The IUPAC name is 1,1,3-trichloro-1,3,3-trifluoropropan-2-one. nih.gov The fragmentation would proceed by breaking the bond between the carbonyl carbon (C2) and one of the adjacent carbons (C1 or C3).

Given the structure Cl₂FC-C(O)-CF₂Cl, the alpha-cleavage can result in the following fragmentation patterns:

Pathway A: Cleavage of the C1-C2 bond, leading to the loss of a ·CFCl₂ radical and the formation of a [CF₂ClCO]⁺ acylium ion.

Pathway B: Cleavage of the C2-C3 bond, leading to the loss of a ·CF₂Cl radical and the formation of a [CFCl₂CO]⁺ acylium ion.

The relative abundance of these fragments would depend on the relative stability of the ejected radical and the resulting cation.

Table 1: Potential Fragmentation Products of this compound via Alpha-Cleavage

| Precursor Ion | Cleavage Pathway | Resulting Cation | Resulting Radical |

| [Cl₂FC-CO-CF₂Cl]⁺• | Pathway A (C1-C2 Cleavage) | [CF₂ClCO]⁺ | •CFCl₂ |

| [Cl₂FC-CO-CF₂Cl]⁺• | Pathway B (C2-C3 Cleavage) | [CFCl₂CO]⁺ | •CF₂Cl |

This table is based on general fragmentation principles for ketones; specific experimental data for this compound is not available in the search results.

The primary photolytic fission step is the initial bond-breaking event after the molecule absorbs a photon. For ketones, this can be an alpha-cleavage (Norrish Type I reaction) or, if a gamma-hydrogen is available, a Norrish Type II reaction. Since this compound lacks gamma-hydrogens, the primary photolytic process is expected to be the Norrish Type I cleavage. libretexts.orgthieme-connect.de

This reaction involves the homolytic cleavage of one of the C-C bonds adjacent to the carbonyl group, creating two radical fragments.

Primary Fission Steps: Cl₂FC-C(O)-CF₂Cl + hν → •CFCl₂ + •COCF₂Cl or Cl₂FC-C(O)-CF₂Cl + hν → •CF₂Cl + •COCFCl₂

These initial radical fragments can then undergo further reactions, such as decarbonylation (loss of CO) or recombination.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by the functional groups present, primarily the carbonyl group and the carbon-halogen bonds.

Electrophilic Profile: The carbonyl carbon is highly electrophilic. This is due to the polarization of the C=O double bond and the strong electron-withdrawing inductive effect of the two adjacent halocarbon groups (-CFCl₂ and -CF₂Cl). This enhanced electrophilicity makes the carbonyl carbon a prime target for attack by nucleophiles.

Nucleophilic Profile: The oxygen atom of the carbonyl group possesses lone pairs of electrons, making it a nucleophilic and Lewis basic site. It can be protonated by strong acids or coordinate to Lewis acids, which would further activate the carbonyl carbon towards nucleophilic attack.

While this profile is expected based on general chemical principles, specific studies detailing reactions with nucleophiles or electrophiles were not found in the provided search results.

Role in Multi-component Reactions and Cycloadditions

The participation of this compound in multi-component reactions has not been documented in available literature.

Regarding cycloadditions, ketones are known to participate in photochemical [2+2] cycloaddition reactions with alkenes to form oxetanes, a process known as the Paterno-Büchi reaction. slideshare.net In this reaction, the excited state of the ketone adds across the double bond of an alkene. It is plausible that this compound could undergo such reactions under photochemical conditions, although specific examples involving this compound are not reported. libretexts.orgyoutube.com Other cycloaddition pathways, such as [4+2] or 1,3-dipolar cycloadditions, are less characteristic for simple ketones. youtube.com

Reaction Kinetics and Reaction Rate Constants for this compound

Kinetic data for reactions involving this compound, such as its atmospheric degradation by hydroxyl (OH) radicals, are not available in the surveyed literature. For many related hydrochlorofluorocarbons (HCFCs), the primary atmospheric sink is reaction with the OH radical. noaa.gov These reaction rates are typically measured over a range of temperatures and fitted to the Arrhenius or a modified Arrhenius equation to determine the rate constant, k(T). noaa.govdtic.milnasa.gov

Table 2: Illustrative Format for Reaction Rate Constant Data

| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | E/R (K) | k (298 K) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |

| This compound + OH | Data not available | Data not available | Data not available | Data not available |

This table illustrates the typical format for presenting kinetic data. No experimental values for this compound were found.

Spectroscopic Characterization and Structural Elucidation of 1,1,3 Trichlorotrifluoroacetone

Photoelectron Spectroscopy of 1,1,3-Trichlorotrifluoroacetone

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.org This technique allows for the determination of ionization energies, which can be correlated with the energies of molecular orbitals. libretexts.org

The ionization energy is the energy required to remove an electron from a gaseous atom or molecule. libretexts.org Specifically, the vertical ionization energy corresponds to the energy needed to eject an electron without any change in the molecular geometry of the resulting ion. libretexts.org For this compound, the experimentally determined ionization energy provides a quantitative measure of how tightly its most accessible electrons are bound.

The reported ionization energy for this compound is 11.21 ± 0.02 eV. chemeo.com

| Compound | CAS Number | Ionization Energy (eV) | Source |

|---|---|---|---|

| This compound | 79-52-7 | 11.21 ± 0.02 | NIST chemeo.com |

In a ketone like this compound, the highest occupied molecular orbitals (HOMOs) are typically the non-bonding orbital localized on the carbonyl oxygen (n_O) and the pi orbital of the C=O bond (π_C=O). Photoelectron spectroscopy measures the energy required to remove an electron from these orbitals. libretexts.org According to Koopmans' theorem, the vertical ionization energy is approximately equal to the negative of the orbital energy calculated through Hartree-Fock methods. libretexts.org

The electronic structure of this compound is heavily influenced by the presence of three chlorine and three fluorine atoms. These highly electronegative halogen atoms withdraw electron density from the acetone (B3395972) framework through the inductive effect. This withdrawal stabilizes the molecular orbitals, lowering their energy levels. Consequently, more energy is required to remove an electron from these stabilized orbitals compared to unsubstituted acetone. The photoelectron spectrum would show distinct bands corresponding to ionization from the oxygen non-bonding orbital, the C=O pi orbital, and orbitals associated with the C-Cl and C-F bonds.

The ionization energy of a molecule is highly sensitive to the nature of its substituents. Electron-withdrawing groups, such as chlorine and fluorine, generally increase the ionization energy of a molecule. nih.gov This is because they decrease the electron density on the molecule, making it more difficult to remove an electron. nih.govlibretexts.org

The ionization energy of this compound (11.21 eV) is significantly higher than that of acetone (~9.7 eV). This substantial increase can be directly attributed to the strong inductive effect of the six halogen substituents. The -CFCl₂ and -CF₂Cl groups effectively pull electron density away from the carbonyl group, stabilizing the n_O and π_C=O orbitals. This stabilization means that more energy must be supplied to ionize the molecule, resulting in a higher observed ionization energy. libretexts.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the conformational landscape and bonding characteristics of molecules. These methods measure the frequencies of molecular vibrations, which are sensitive to bond strength, molecular geometry, and intermolecular interactions. kfupm.edu.sanih.gov For a molecule like this compound, with internal rotational freedom, these techniques can help identify the different stable conformations (conformers) present at a given temperature. kfupm.edu.sa

The carbonyl (C=O) stretching vibration is one of the most intense and characteristic absorption bands in the infrared spectrum of ketones. spectroscopyonline.comoregonstate.edu For simple saturated ketones, this band typically appears around 1715 cm⁻¹. spcmc.ac.in However, the frequency of this vibration is sensitive to the electronic environment. pg.edu.pl

In this compound, the strongly electron-withdrawing chloro- and fluoro- substituents have a significant impact on the C=O bond. The inductive effect of the halogens pulls electron density away from the carbonyl carbon. This effect strengthens the carbonyl double bond, increasing its force constant. testbook.com A higher force constant leads to a higher vibrational frequency. Therefore, the C=O stretching frequency for this compound is expected to be shifted to a higher wavenumber (hypsochromic or blue shift) compared to acetone. This is a well-known effect for α-halogenated ketones.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Shift in this compound |

|---|---|---|---|

| Ketone (Saturated) | C=O Stretch | ~1715 | Shift to higher frequency (>1725 cm⁻¹) |

| Haloalkane | C-Cl Stretch | 800 - 580 | Present in fingerprint region docbrown.info |

| Haloalkane | C-F Stretch | 1400 - 1000 | Present in fingerprint region |

This compound possesses a C-C single bond between the carbonyl carbon and the -CFCl₂ group, allowing for rotation and the existence of different rotational isomers (conformers). The stability of these conformers is governed by a balance of steric hindrance between the bulky halogenated groups and electrostatic (dipolar) interactions. kfupm.edu.sa

Computational studies on the similar molecule 1,1,3-trichloroacetone (B106291) have shown the existence of distinct conformers, such as gauche and cis forms, with small energy differences between them. kfupm.edu.sa A similar conformational complexity is expected for this compound. By analyzing the vibrational spectra (IR and Raman) in different phases (gas, liquid, solid) and at varying temperatures, it is possible to identify bands corresponding to different conformers. The relative intensities of these bands can provide information about the equilibrium population of each conformer and the energy difference between them. Such analysis, often combined with theoretical calculations like Density Functional Theory (DFT), allows for a detailed mapping of the molecule's potential energy surface and the characterization of its most stable three-dimensional structures. kfupm.edu.sa

Matrix-Isolation Spectroscopy for Conformational Studies

Matrix-isolation spectroscopy is a powerful technique used to study the structure of otherwise unstable or highly reactive species, as well as the different conformations (conformers) of a molecule. fu-berlin.defu-berlin.de The method involves trapping the molecule of interest, in this case, this compound, in a rigid, inert host material at very low temperatures. fu-berlin.de Common host materials are solid noble gases like argon or neon, which are transparent in the infrared, visible, and UV regions of the spectrum and are chemically inert. fu-berlin.de

At these cryogenic temperatures, typically near absolute zero, the thermal energy is insufficient for the molecule to overcome the rotational barriers between its different conformers. fu-berlin.de This allows for the spectroscopic study of individual conformers that would otherwise be in rapid equilibrium at room temperature. By preventing molecular diffusion and bimolecular reactions, the matrix environment isolates individual molecules from each other. fu-berlin.de

For a molecule like this compound, rotation around the C-C single bonds can lead to different spatial arrangements of the bulky -CF2Cl and -C(O)CFCl2 groups. These different arrangements, or conformers, will have distinct vibrational spectra (e.g., infrared spectra). By analyzing the infrared spectrum of the matrix-isolated compound, often with the aid of quantum chemical calculations, it is possible to identify the spectral signatures of each conformer and determine their relative stabilities. researchgate.netmdpi.com Furthermore, selective irradiation with an infrared laser can sometimes induce a conformational change, providing further insight into the molecule's potential energy surface. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound (C₃Cl₃F₃O), both ¹³C and ¹⁹F NMR provide critical information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. youtube.com For this compound, three distinct signals would be expected, corresponding to the carbonyl carbon (C=O), the CFCl₂ carbon, and the CF₂Cl carbon. The chemical shifts of these carbons are influenced by the electronegativity of the attached halogen atoms. The carbonyl carbon is expected to appear significantly downfield (150-220 ppm) due to the deshielding effect of the double-bonded oxygen. youtube.comwisc.edu The carbons attached to fluorine and chlorine will also be downfield compared to a simple alkane.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It boasts a very wide range of chemical shifts, which minimizes signal overlap and provides detailed structural information. huji.ac.il In this compound, two distinct fluorine environments exist: the -CF₂Cl group and the -CFCl₂ group. This would result in two separate signals in the ¹⁹F NMR spectrum. Furthermore, spin-spin coupling between the non-equivalent fluorine nuclei (¹⁹F-¹⁹F coupling) would cause these signals to split into complex multiplets, providing information about the connectivity of the fluorine atoms. wikipedia.orghuji.ac.il The chemical shifts are typically referenced against an internal standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu

Below is a table of reported ¹³C NMR spectral data.

| Carbon Atom | Chemical Shift (δ) in ppm |

| Carbonyl (C=O) | 179.3 |

| -CFCl₂ | 120.3 (quartet) |

| -CF₂Cl | 93.3 (triplet) |

| Data obtained from a Bruker WP-80 instrument. The splitting patterns (quartet and triplet) arise from coupling to the adjacent fluorine atoms. nih.gov |

Mass Spectrometric Profiling of this compound.nih.gov

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry and Fragmentation Patterns.nist.gov

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons (typically 70 eV). This process is highly energetic and not only ionizes the molecule to form a molecular ion (M⁺) but also causes it to break apart into smaller, charged fragments. youtube.com The pattern of these fragments is reproducible and serves as a "fingerprint" for the compound.

For this compound, the molecular ion peak [C₃Cl₃F₃O]⁺ would be expected, although it may be of low abundance or absent if the ion is particularly unstable. docbrown.info The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which aids in their identification. docbrown.info

The fragmentation of the molecular ion occurs through the cleavage of the weakest bonds. In this compound, the C-C bonds and C-Cl bonds are likely to cleave. Common fragmentation pathways for halogenated ketones include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the carbonyl group. This would lead to the formation of acylium ions, such as [CF₂ClCO]⁺ or [CFCl₂CO]⁺.

Loss of a halogen atom: The molecule can lose a chlorine or fluorine radical, resulting in ions like [C₃Cl₂F₃O]⁺ or [C₃Cl₃F₂O]⁺.

Loss of carbon monoxide (CO): A common fragmentation pathway for ketones.

The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their m/z ratio. The most abundant ion in the spectrum is designated as the base peak and assigned a relative intensity of 100%. docbrown.info

Predicted Major Fragment Ions in the EI-MS of this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Origin |

| 214/216/218 | [C₃Cl₃F₃O]⁺ | Molecular Ion (M⁺) |

| 179/181/183 | [C₂Cl₃FO]⁺ | Loss of CF₂ |

| 147/149/151 | [C₂Cl₃O]⁺ | Loss of CF₃ |

| 117/119 | [CCl₂F]⁺ | Cleavage of C-C and C=O bonds |

| 85/87 | [CCl₂]⁺ | Cleavage of C-C and C=O bonds |

| 82/84 | [CF₂Cl]⁺ | Alpha-cleavage |

| 69 | [CF₃]⁺ | Cleavage of C-C bond |

| The multiple m/z values for chlorine-containing fragments reflect the natural isotopic distribution of ³⁵Cl and ³⁷Cl. |

Computational Chemistry and Theoretical Modeling of 1,1,3 Trichlorotrifluoroacetone

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Prediction of Conformational Isomers and Energy Minima

For a molecule like 1,1,3-trichlorotrifluoroacetone, which has rotatable single bonds, multiple conformational isomers can exist. A conformational analysis using DFT would involve calculating the potential energy surface by systematically rotating the C-C bonds to identify all stable conformers (energy minima). kfupm.edu.samdpi.comresearchgate.net For example, a study on the related molecule 1,1,3-trichloroacetone (B106291) (CHCl₂-CO-CH₂Cl) utilized DFT calculations to identify its stable conformers, finding that steric forces were more dominant than dipolar interactions in determining stability. kfupm.edu.sa A similar study would be required for this compound to determine the relative energies of its conformers and their populations at thermal equilibrium. Such data is currently unavailable.

Calculation of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). researchgate.netnih.gov These theoretical spectra can be correlated with experimental measurements to confirm the structure of the synthesized molecule and to make detailed vibrational assignments for specific bonds and functional groups. spectroscopyonline.comnih.gov Calculated harmonic vibrational frequencies often deviate systematically from experimental results, and a common practice is to apply a scaling factor to improve the agreement. nist.govnih.gov While experimental mass spectrometry data for this compound exists, there are no published studies containing its calculated or experimental vibrational spectra, preventing a comparative analysis. nist.gov

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. They are crucial for understanding the step-by-step process of chemical reactions.

Ab Initio Methods for Reaction Mechanism Elucidation

Potential Energy Surface Mapping and Transition State Identification

To understand how this compound might react, one would map the potential energy surface (PES) for a given reaction. uleth.calibretexts.orgnumberanalytics.com This involves calculating the energy of the system as the geometries of the reactants change into products. The highest energy point along the lowest-energy reaction path is the transition state, which is a critical structure for determining the reaction's feasibility and rate. researchgate.netumn.edu Locating this first-order saddle point on the PES is a key goal of these studies. numberanalytics.comumn.edu No such studies detailing the potential energy surfaces for reactions involving this compound have been found in the literature.

Kinetic Rate Constant Prediction and Temperature Dependence

Once a transition state is identified, theories like Transition State Theory (TST) can be used to predict the kinetic rate constant of a reaction. umn.edu These calculations can also determine how the rate constant changes with temperature, which is fundamental to understanding chemical kinetics. umn.edu Without PES and transition state data for this compound, it is not possible to provide predicted kinetic parameters.

QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. conicet.gov.ar These models use calculated molecular descriptors to predict the properties of new or untested compounds. conicet.gov.arnih.gov

Developing a QSAR or QSPR model for this compound would require a dataset of related halogenated compounds with known experimental activities or properties. nih.govnih.gov Molecular descriptors (e.g., electronic, steric, and thermodynamic properties) would be calculated for each compound in the series, and statistical methods would be used to build a predictive model. conicet.gov.arnih.gov A review of the literature did not yield any QSAR or QSPR studies that specifically include this compound or a sufficiently similar series of halogenated acetones from which its properties could be reliably predicted.

Research Findings on Computational and Theoretical Modeling of this compound Remain Limited

Despite a thorough search of scientific literature and chemical databases, detailed research focusing on the computational chemistry and theoretical modeling of this compound, specifically concerning molecular dynamics simulations, is not publicly available. While general information and basic computed properties for this compound exist, in-depth studies on its behavior in solvents and its specific intermolecular interactions at a molecular dynamics level have not been identified in the current body of scientific literature.

Chemical databases such as PubChem and the NIST Chemistry WebBook provide fundamental details about this compound, including its chemical structure, molecular formula (C3Cl3F3O), and various identifiers. nih.govnist.gov Some sources also list computed properties like the octanol/water partition coefficient (logPoct/wat) and ionization energy. chemeo.com PubChem, for instance, presents a list of computed descriptors and predicted collision cross section values for different adducts of the molecule. nih.govuni.lu However, this information does not extend to the sophisticated computational models required for molecular dynamics simulations.

Molecular dynamics simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. Such simulations are invaluable for understanding solvent effects—how a solvent influences the structure, dynamics, and reactivity of a solute molecule—and for characterizing the intricate network of intermolecular interactions. These interactions, which include dipole-dipole forces, London dispersion forces, and potential hydrogen bonding, govern the macroscopic properties of chemical systems. libretexts.org

For a comprehensive analysis of this compound using molecular dynamics, specific parameters for a force field that accurately describes the intramolecular and intermolecular potential energy of the molecule would be required. The simulation would then involve placing the molecule in a box of solvent molecules and calculating the trajectory of each particle over time. Analysis of these trajectories would yield detailed insights into the solvent's organization around the solute and the specific nature of the intermolecular forces at play.

Unfortunately, no published research could be located that details such a study for this compound. The scientific community has not yet reported on the force field parameters, simulation protocols, or the resulting analysis of solvent effects and intermolecular interactions for this specific compound. Therefore, it is not possible to provide a detailed account or data tables related to its molecular dynamics simulations.

The absence of this specific research highlights a gap in the current scientific knowledge base for halogenated acetones. While the compound is used as a chemical intermediate, its fundamental behavior at the molecular level in different environments remains an area open for future investigation. cymitquimica.com

Applications of 1,1,3 Trichlorotrifluoroacetone in Chemical Synthesis and Other Fields

Function as a Chemical Intermediate in Complex Molecule Synthesis

1,1,3-Trichlorotrifluoroacetone serves as a key building block in the synthesis of a variety of complex chemical structures, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com Its utility as an intermediate is primarily due to its reactive nature, which allows for the introduction of trifluoromethyl groups and other fluorinated moieties into larger molecules. The incorporation of fluorine can significantly alter the biological activity, metabolic stability, and lipophilicity of organic compounds.

While specific, publicly available examples of complex pharmaceuticals synthesized directly from this compound are limited, its role as a precursor to trifluoromethyl-containing heterocyclic compounds is a key area of its application. researchgate.netnih.gov These heterocyclic structures are prevalent in a wide array of medicinal and agricultural agents. For instance, trifluoromethyl-substituted pyridines, which are important components in various agrochemicals, can be synthesized using fluorinated building blocks derived from compounds like this compound. nih.govresearchoutreach.org

The general synthetic strategy involves utilizing this compound to construct key fluorinated synthons, which are then incorporated into the final complex molecule through multi-step synthetic pathways.

Utility as a Reagent in Organic Transformations

The high reactivity of this compound, attributed to its halogenated structure, makes it a useful reagent in various organic transformations. cymitquimica.com One of its primary functions is as a source of electrophilic trifluoromethyl groups.

A significant application of reagents with similar functionalities is in cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. mdpi.comwikipedia.orgfrontiersin.org While direct examples involving this compound in published literature are scarce, its structural features suggest potential utility in reactions such as [3+2] cycloadditions to form trifluoromethyl-substituted heterocycles. mdpi.comnih.gov

The carbonyl group in this compound is highly electrophilic due to the electron-withdrawing effects of the adjacent halogen atoms. This makes it susceptible to nucleophilic attack, a fundamental reaction in organic synthesis. This reactivity allows for the construction of more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon.

Exploratory Applications in Polymer Science and Materials Chemistry

The application of this compound in polymer science and materials chemistry is an area of growing interest, primarily focused on the development of novel fluorinated polymers. 20.210.105 Fluoropolymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy.

One potential application of this compound is as a precursor for the synthesis of fluorinated monomers. rsc.orgresearchgate.netresearchgate.net These monomers can then be polymerized to create a variety of fluorinated polymers with tailored properties. The incorporation of the trichlorotrifluoroacetone moiety into a polymer backbone or as a side chain could impart unique characteristics to the resulting material.

Research in the field of fluoropolymers often involves the synthesis of novel monomers to achieve specific performance characteristics in the final polymer. nih.gov The reactive nature of this compound makes it a candidate for the creation of such specialized monomers, which could then be used in the production of advanced materials for a range of applications, from high-performance coatings to specialized electronic components. pageplace.deethz.ch

Innovative Uses in Specialized Chemical Processes (e.g., hardenable resin compositions)

While direct and extensive documentation is limited, the properties of this compound suggest its potential for innovative uses in specialized chemical processes, including the formulation of hardenable resin compositions. Halogenated compounds are sometimes employed in resin formulations to impart specific properties such as flame retardancy or to modify the curing characteristics of the resin.

In the context of epoxy resins, for example, various compounds are used as hardeners or curing agents to cross-link the epoxy monomers and form a rigid, thermoset polymer. While there is no direct evidence of this compound being used as a primary curing agent, its reactive nature could potentially allow it to participate in the curing process of certain resin systems.

The development of radiation-curable resins is another area where novel chemical components are continuously explored to achieve desired properties in the final cured material. google.com The incorporation of highly functionalized molecules can influence the curing speed, crosslink density, and the ultimate physical and chemical properties of the hardened resin. Although specific patents detailing the use of this compound in this exact application were not identified, the general field of curable resins represents a potential area for its future application.

Environmental Release and Distribution Pathways

Discharge of this compound into the environment should be avoided to prevent contamination of drainage systems and water bodies. echemi.com In the event of a spill, containment procedures are necessary to prevent further leakage and environmental entry. echemi.com

For example, the atmospheric lifetime of the related compound 1,1,1-trichloroethane is estimated to be about 6 years due to this radical reaction process. cdc.gov This extended lifetime allows for long-range transport and potential migration into the stratosphere. cdc.gov Given the presence of carbon-chlorine and carbon-fluorine bonds in this compound, it is plausible that it would also react with atmospheric radicals, although the specific rates and products of these reactions are unknown. nist.govlibretexts.orgyoutube.com The carbon-fluorine bond's strength often results in resistance to degradation, potentially leading to the formation of persistent terminal residues like trifluoroacetic acid (TFA) from various fluorinated substances. unep.org

There is no available data on the mobility of this compound in soil or its persistence and degradability in aquatic and terrestrial environments. echemi.com For many halogenated hydrocarbons, mobility in soil and the potential to leach into groundwater are significant concerns. cdc.gov For instance, 1,1,2-trichloroethane is expected to be moderately to highly mobile in soil. epa.gov However, without data on key parameters such as the soil adsorption coefficient (Koc) and water solubility for this compound, its behavior in soil and water remains speculative. Its persistence is also unknown, though many xenobiotic chlorinated compounds exhibit high chemical stability and are recalcitrant to biodegradation. nih.gov

Data Gaps in Environmental Toxicity and Ecological Risk Assessment

A significant challenge in assessing the ecological risk of this compound is the profound lack of empirical data across all major endpoints. Safety Data Sheets for the compound explicitly state "no data available" for key ecological information, including toxicity to fish, persistence and degradability, bioaccumulative potential, and mobility in soil. echemi.com This absence of information prevents a meaningful evaluation of its potential impact on ecosystems.

There is a complete lack of data regarding the toxicity of this compound to aquatic organisms. echemi.com Standard ecotoxicity tests, which would evaluate effects on mortality, growth, or reproduction in species like fish, algae, or invertebrates, have not been published for this compound. echemi.com Assessing the potential for adverse effects on aquatic life is therefore impossible without dedicated study. diva-portal.orgnih.gov

No data is available on the bioaccumulative or biomagnification potential of this compound. echemi.com Bioaccumulation refers to the process where a substance is absorbed by an organism at a rate faster than its loss, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. For a substance to be considered bioaccumulative, the bioconcentration factor (BCF) or bioaccumulation factor (BAF) in aquatic species is typically higher than 2000. nih.gov Many poly- and perfluorinated compounds (PFCs) have shown a high potential for bioaccumulation in aquatic fauna. nih.gov Without experimental data, it is unknown whether this compound shares these characteristics.

Information on the persistence and biodegradability of this compound in natural settings is unavailable. echemi.com Biodegradation screening studies are necessary to determine if microorganisms can break down the compound under either aerobic or anaerobic conditions. unit.no Many halogenated hydrocarbons are known to be resistant to biodegradation. epa.govnih.gov For example, 1,2,3-Trichloropropane is a non-natural, biodegradation-recalcitrant compound. nih.gov The stability of the carbon-fluorine bond, in particular, suggests that trifluorinated compounds may be highly persistent in the environment. unep.org

Data Availability for this compound

| Parameter | Status |

| Atmospheric Degradation | No specific data available |

| Aquatic/Terrestrial Mobility | No data available echemi.com |

| Persistence & Degradability | No data available echemi.com |

| Toxicity to Fish | No data available echemi.com |

| Bioaccumulative Potential | No data available echemi.com |

Environmental Considerations and Fate of 1,1,3 Trichlorotrifluoroacetone

The environmental impact of halogenated organic compounds is a significant area of scientific scrutiny. For 1,1,3-trichlorotrifluoroacetone, a complex halogenated ketone, understanding its environmental behavior is crucial for managing potential contamination. This section details the methodologies for its detection in the environment and explores potential strategies for the remediation of contaminated sites.

Toxicological Profiles and Biological Assessment of 1,1,3 Trichlorotrifluoroacetone

Acute Toxicity Assessment Methodologies

Acute toxicity studies are designed to evaluate the adverse effects that may occur within a short time following a single exposure to a substance. cdc.gov Methodologies for assessing acute toxicity are well-established and are typically conducted via oral, inhalation, and dermal routes of exposure.

Oral Exposure Study Designs

Oral acute toxicity studies are fundamental in determining the potential hazard of a substance if ingested. These studies typically involve the administration of a single dose of the test substance to laboratory animals, usually rats, via gavage. The primary objective is to determine the median lethal dose (LD50), which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Key components of an oral exposure study design include:

Test Species: Commonly the rat (e.g., Sprague-Dawley or Wistar strains).

Dose Levels: A range of doses are administered to different groups of animals to establish a dose-response relationship.

Observation Period: Animals are observed for a set period, typically 14 days, for signs of toxicity and mortality. nih.gov

Endpoints: In addition to mortality, observations include changes in body weight, food and water consumption, and clinical signs of toxicity. A gross necropsy of all animals is performed at the end of the study.

While specific oral toxicity data for 1,1,3-Trichlorotrifluoroacetone is not available, a standardized study would follow these established protocols. echemi.com

Inhalation Exposure Study Designs

For volatile compounds like this compound, inhalation is a critical route of exposure to assess. cymitquimica.comnist.gov Inhalation toxicity studies are designed to evaluate the effects of breathing in the substance. These studies are typically conducted using whole-body or nose-only exposure chambers.

The design of an inhalation exposure study includes:

Exposure System: Dynamic generation of the test atmosphere at various concentrations.

Test Species: Rats are commonly used.

Exposure Duration: A standard acute exposure duration is 4 hours.

Concentration Levels: Multiple concentration levels are tested to determine the median lethal concentration (LC50).

Monitoring: Continuous monitoring of the test atmosphere concentration and particle size distribution (if applicable) is crucial. Post-exposure, animals are observed for signs of toxicity and mortality for a 14-day period. nih.gov

No specific inhalation toxicity studies for this compound are publicly documented. echemi.com

Dermal Exposure Study Designs

Dermal exposure studies assess the toxic effects resulting from the application of a substance to the skin. This is particularly relevant for substances that may come into contact with the skin during handling or use.

A typical acute dermal toxicity study involves:

Test Species: Rabbits or rats are often used.

Application: The substance is applied to a shaved area of the skin, usually on the back, and is often covered with a semi-occlusive dressing.

Exposure Duration: The exposure period is typically 24 hours.

Observation: Following exposure, the dressing is removed, and the animals are observed for skin reactions at the site of application and for systemic signs of toxicity for up to 14 days. nih.gov The dermal LD50 is then determined.

Specific dermal toxicity data for this compound is not available in the public domain. echemi.com

Investigation of Skin and Eye Irritation Potential

Studies to assess the potential for a substance to cause skin and eye irritation are crucial for hazard classification and safe handling procedures.

For skin irritation , the test substance is applied to a small patch of skin on a test animal, typically a rabbit. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.

For eye irritation , a small amount of the substance is instilled into one eye of a test animal, again usually a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation, such as redness, swelling, and discharge, as well as corneal and iridial effects.

There are no publicly available studies on the skin and eye irritation potential of this compound. echemi.com

Subchronic and Chronic Toxicity Study Frameworks

Subchronic and chronic toxicity studies are designed to evaluate the adverse effects of repeated exposure to a substance over a longer period. Subchronic studies typically last for 90 days, while chronic studies can extend for up to 2 years. These studies are essential for determining the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL). europa.eu

The general framework for these studies includes:

Dosing: The substance is administered daily to several groups of animals at different dose levels.

Routes of Exposure: The route of administration (oral, dermal, or inhalation) is chosen based on the most likely route of human exposure.

In-life Monitoring: Regular observations are made for clinical signs of toxicity, and measurements of body weight, food, and water consumption are recorded.

Clinical Pathology: Periodic blood and urine samples are collected for hematology and clinical chemistry analysis.

Terminal Procedures: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.

Specific subchronic or chronic toxicity data for this compound are not available.

Evaluation of Genotoxicity and Mutagenicity

Genotoxicity and mutagenicity assays are conducted to assess the potential of a substance to cause damage to genetic material (DNA), which may lead to mutations and potentially cancer. A standard battery of in vitro and in vivo tests is typically performed.

In Vitro Tests:

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) to detect gene mutations.

Mammalian Cell Gene Mutation Assay: This assay, often using mouse lymphoma or Chinese hamster ovary cells, detects forward mutations in mammalian cells.

Chromosomal Aberration Assay: This test evaluates the potential of a substance to cause structural changes in chromosomes in cultured mammalian cells.

In Vivo Tests:

Micronucleus Test: This assay is typically conducted in rodents and detects damage to chromosomes or the mitotic apparatus by looking for the formation of micronuclei in red blood cells.

Comet Assay: This is a sensitive method to detect DNA strand breaks in individual cells.

There is no publicly available information on the genotoxicity or mutagenicity of this compound. echemi.com

Developmental and Reproductive Toxicology Methodologies

To evaluate the potential for this compound to affect development and reproduction, a tiered approach using internationally recognized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), would be implemented.

Screening and Prioritization: Initially, a Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421) could be utilized. nih.govoecd.orgoecd.org This study provides preliminary information on potential effects on male and female reproductive performance, including gonadal function, mating, conception, and early development of offspring. nih.govoecd.org It is designed to help prioritize chemicals for more extensive testing and can aid in dose range finding for subsequent studies. nih.gov Key endpoints in this screening test include observations of mating and fertility, gestation length, and the viability and growth of pups in the initial postnatal period. oecd.org

Definitive Studies: Should the screening test or other data indicate a potential for adverse effects, more comprehensive studies would be warranted. The Prenatal Developmental Toxicity Study (OECD Test Guideline 414) is a cornerstone for assessing effects on the developing fetus. nih.govoecd.orgoecd.org In this study, pregnant animals (typically rats and rabbits) are administered the test substance during the critical period of organogenesis. nih.govnih.gov The study is designed to detect effects on the pregnant female as well as on the developing organism, including embryo-fetal death, structural abnormalities, and altered growth. nih.gov

For a more complete picture of the entire reproductive cycle, an Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443) might be performed. This comprehensive study evaluates the effects of a substance on all stages of reproduction, from the maturation of gametes in the parent generation to the growth and sexual maturation of the next generation.

The selection of dose levels for these studies is critical. The highest dose is chosen to induce some toxicity but not severe suffering or death, while lower doses help to establish a no-observed-adverse-effect level (NOAEL). nih.govecetoc.org

The table below summarizes key OECD guidelines for assessing developmental and reproductive toxicity.

| Test Guideline | Objective | Key Endpoints Measured |

| OECD 421 | Initial screening for reproductive and developmental effects. nih.govoecd.org | Gonadal function, mating behavior, conception, parturition, early postnatal development. nih.gov |

| OECD 414 | Assess adverse effects on the pregnant female and the developing embryo and fetus. nih.govoecd.org | Maternal toxicity, embryo-fetal survival, fetal weight, structural malformations (skeletal and soft tissue). nih.gov |

| OECD 443 | Comprehensive assessment of reproductive and developmental effects across one full generation, including endocrine-related endpoints. | Fertility, gestation, lactation, offspring viability and growth, sexual development of offspring, neurobehavioral and immunological effects. |

Mechanistic Studies on Biological Interactions (if any)

Understanding the mechanism by which a substance may exert toxicity is crucial for risk assessment. For a halogenated acetone (B3395972) like this compound, mechanistic studies would focus on its potential to cause genetic damage (genotoxicity) and its metabolic pathways.

Genotoxicity Assessment: A standard battery of in vitro genotoxicity tests is typically required to screen for potential carcinogens and mutagens. wuxiapptec.com These assays are designed to detect different types of genetic damage. nih.gov

Bacterial Reverse Mutation Assay (Ames Test, OECD TG 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. wuxiapptec.com

In Vitro Micronucleus Assay (OECD TG 487): This assay identifies substances that cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity) in cultured mammalian cells. wuxiapptec.com Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division. mdpi.com

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay, OECD TG 490): This test can detect a broad spectrum of genetic changes, including gene mutations and chromosomal damage. wuxiapptec.com

If in vitro tests show positive results, subsequent in vivo studies, such as the Mammalian Erythrocyte Micronucleus Test (OECD TG 474) , would be conducted in whole animals to confirm the findings and assess whether the genotoxic effects occur in a living organism. scitovation.com

Metabolic Studies: The biological activity of halogenated compounds can be heavily influenced by their metabolism. The haloform reaction, for example, describes the exhaustive α-halogenation of methyl ketones, which can be followed by carbon-carbon bond cleavage. researchgate.net Mechanistic studies would investigate how this compound is metabolized in the body, whether it forms reactive intermediates, and the pathways of its detoxification and elimination. This often involves in vitro studies using liver cell fractions (like S9 mix) and in vivo studies analyzing metabolites in urine, feces, and expired air.

The following table outlines common in vitro assays used for mechanistic profiling.

| Assay Type | Purpose | Endpoint Detected |

| Bacterial Reverse Mutation Assay | Detects agents that cause gene mutations. wuxiapptec.com | Point mutations (base substitutions, frameshifts). |

| In Vitro Micronucleus Assay | Identifies agents causing chromosomal damage. wuxiapptec.com | Chromosome breaks (clastogenicity), chromosome loss (aneugenicity). mdpi.com |

| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual cells. mdpi.com | Single and double-strand DNA breaks. |

| ToxTracker®/ToxProfiler™ | Reporter assays that provide insight into the mode-of-action by measuring activation of specific cellular stress response pathways. youtube.com | DNA damage, oxidative stress, protein damage, unfolded protein response. youtube.com |

Hazard Identification and Risk Characterization Methodologies

Hazard Identification: This is the first step, which involves identifying the types of adverse effects a substance can cause. kemi.se For this compound, this would involve a comprehensive review of all available toxicological data from in vitro studies, animal studies (like those described in section 8.5), and any available human data. kemi.se It also involves analyzing structure-activity relationships, comparing its chemical structure to known toxicants. The goal is to determine if exposure can lead to specific health outcomes. aiche.org

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence and severity of an adverse effect. acs.org Data from animal studies are used to derive health-based guidance values, such as a Reference Dose (RfD) or Reference Concentration (RfC) for non-cancer effects, and a cancer slope factor for carcinogenic effects.

Exposure Assessment: This step evaluates the extent of human exposure. It considers the sources, routes (inhalation, ingestion, dermal contact), magnitude, frequency, and duration of exposure for different populations (e.g., industrial workers, general public). ornl.govaiha.org

Risk Characterization: This is the final step, which integrates the information from the previous three steps to estimate the probability of adverse health effects occurring in exposed populations. acs.org It involves comparing human exposure levels with the health-based guidance values derived from the dose-response assessment. kemi.se The risk characterization summarizes the key findings, discusses uncertainties in the assessment, and provides a basis for risk management decisions. ornl.gov The entire process is guided by frameworks established by bodies like the EPA and the National Academy of Sciences. acs.org

The table below outlines the standard four-step risk assessment process.

| Step | Description | Key Question Answered |

| 1. Hazard Identification | Identifies the types of adverse health effects a chemical can cause. kemi.se | What health problems are caused by this chemical? |

| 2. Dose-Response Assessment | Characterizes the relationship between the amount of exposure (dose) and the extent of the toxic injury or disease (response). acs.org | What are the health problems at different exposure levels? |

| 3. Exposure Assessment | Measures or estimates the magnitude, frequency, and duration of human exposure to a chemical in the environment. ornl.gov | How much of the chemical are people exposed to? |

| 4. Risk Characterization | Integrates information from the other steps to estimate the likelihood of adverse effects in exposed populations and describes the nature and magnitude of the risk. acs.org | What is the extra risk to health? |

Future Research Directions and Concluding Perspectives on 1,1,3 Trichlorotrifluoroacetone

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of halogenated ketones often involves hazardous reagents and produces significant waste, prompting a shift towards more environmentally benign methods. wikipedia.orgnottingham.ac.uk Future research should prioritize the development of green synthetic routes to 1,1,3-trichlorotrifluoroacetone and related compounds.

Key research avenues include:

Catalytic Innovations: Exploring novel catalysts, such as polyoxometalates (POMs), that can facilitate selective halogenation under milder conditions, potentially using aerobic oxidation. yedarnd.com The development of metal-free catalytic systems, perhaps employing p-toluenesulfonic acid or hypervalent iodine, could also offer greener alternatives. nih.govacs.orgrsc.orgacs.org

Alternative Solvents and Conditions: Investigating the use of room temperature ionic liquids, which have shown promise in enhancing reaction rates and simplifying procedures for ketone halogenation. wikipedia.org Solvent-free reaction conditions, such as grinding reagents in a mortar, represent another promising, eco-friendly approach. nih.gov

Sustainable Feedstocks: A long-term goal is the use of renewable resources as starting materials. yedarnd.com Research into processes that can convert bio-based feedstocks into functionalized ketones would represent a significant leap in sustainable chemical manufacturing. agchemigroup.eu Furthermore, developing photocatalytic methods that utilize visible light as a sustainable energy source offers a direct and green pathway for synthesizing complex molecules. acs.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic environment created by the presence of both chlorine and fluorine atoms on the acetone (B3395972) backbone suggests a rich and complex reactivity for this compound that is yet to be fully explored. Future studies should aim to elucidate its reaction mechanisms and harness its synthetic potential.

Areas for exploration include:

Selective C-F and C-Cl Bond Activation: A major challenge and opportunity lies in the selective activation of a single C-F or C-Cl bond. Research into organophosphorus reagents has shown success in the monodefluorinative halogenation of perfluoroalkyl ketones, a strategy that could potentially be adapted for this compound to create versatile synthetic intermediates. nih.gov

Catalytic Transformations: The combination of photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, has opened new avenues for radical transformations. nih.gov Investigating such cooperative catalytic systems could uncover novel ways to functionalize this compound.

Nucleophilic Reactions: The electron-withdrawing nature of the halogen atoms makes the carbonyl carbon highly electrophilic. A systematic study of its reactions with a wide range of nucleophiles is needed to map its synthetic utility as a building block for more complex fluorinated and chlorinated molecules.

Advanced Spectroscopic and Structural Characterization Techniques

A complete understanding of this compound requires a thorough spectroscopic and structural characterization. While basic data exists, more advanced analytical studies are necessary.

| Property | Value | Source |

| Molecular Formula | C3Cl3F3O | nist.gov |

| Molecular Weight | 215.386 g/mol | nist.gov |

| CAS Registry Number | 79-52-7 | nist.govnih.gov |

| Density | 1.712 g/cm³ | echemi.com |

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D (¹³C, ¹⁹F) and 2D NMR studies would provide definitive assignments and insights into the electronic environment of the carbon and fluorine nuclei. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry can elucidate the precise fragmentation patterns. nist.gov In many halogenated compounds, the molecular ion peak can be unstable or absent, making the analysis of fragmentation crucial for identification. docbrown.info The isotopic signature of chlorine (³⁵Cl and ³⁷Cl) would lead to characteristic patterns in the mass spectrum.

Vibrational Spectroscopy: A detailed analysis of the Infrared (IR) and Raman spectra would help in assigning vibrational modes, particularly the C=O, C-F, and C-Cl stretching frequencies, providing insight into the molecule's structure and bonding. nih.govnih.gov

Predictive Computational Modeling for Design and Discovery

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, guiding experimental work and accelerating discovery.

Future computational studies could include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecule's geometry, electronic structure (HOMO-LUMO gap), and vibrational frequencies. nih.govresearchgate.net Such studies can also elucidate reaction mechanisms, predict transition state energies for halogen transfer reactions, and explain the regioselectivity of reactions. researchgate.netrsc.org